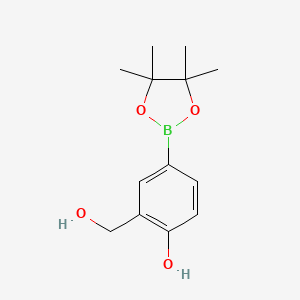

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a boronic ester group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 2-carboxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Reduction: 2-(hydroxymethyl)cyclohexanol.

Substitution: Various biaryl compounds depending on the aryl halide used.

Applications De Recherche Scientifique

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.

Mécanisme D'action

The mechanism of action of 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Activité Biologique

The compound 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , also known as (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS No. 302348-51-2), is a phenolic derivative with potential biological applications. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- Melting Point : 74-80 °C

- Boiling Point : 353.3 °C (predicted)

The biological activity of this compound is primarily attributed to its boron-containing structure, which can interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular processes through mechanisms such as:

- Inhibition of glycosidases and proteases.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Some studies have demonstrated that similar boron-containing compounds possess antimicrobial properties against various pathogens. For instance:

- Compounds with a similar structure showed activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4–8 µg/mL .

Anticancer Properties

The potential anticancer effects of the compound have been explored through various in vitro studies:

- In one study, derivatives of phenolic boron compounds exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The selectivity index suggests a promising therapeutic window for further development .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in several reports:

- It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Case Studies

- Cytotoxicity Study :

- Antimicrobial Efficacy :

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,15-16H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYDTUWOSNZTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.